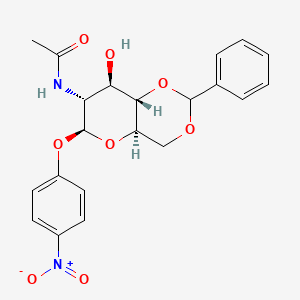

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside is a synthetic compound with significant applications in biochemical research. It is a derivative of glucopyranoside, characterized by the presence of a nitrophenyl group, an acetamido group, and a benzylidene group. This compound is primarily used as a substrate in enzymatic assays to study glycosidase activities.

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside is the enzyme N-acetyl-beta-D-glucosaminidase . This enzyme plays a crucial role in the degradation of glycosaminoglycans, which are complex carbohydrates that participate in many biological processes.

Mode of Action

This compound acts as a substrate for N-acetyl-beta-D-glucosaminidase . When the enzyme cleaves this compound, it produces a yellow solution, making it a useful chromogenic substrate for the rapid colorimetric determination of the enzyme’s activity .

Pharmacokinetics

It is moderately soluble in water and soluble in DMSO, ethanol, and pyridine .

Result of Action

The cleavage of this compound by N-acetyl-beta-D-glucosaminidase results in the production of a yellow solution . This color change can be used to measure the activity of the enzyme, providing a tool for studying the enzyme’s function and potential dysfunctions in disease states.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH, which can affect enzyme activity. It should be stored in a freezer, under -20°C , indicating that it may be sensitive to heat

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a substrate to detect and characterize α-N-acetylgalactosaminidase . The nature of these interactions is primarily biochemical, involving enzymatic hydrolysis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with enzymes at the molecular level. For example, it undergoes enzymatic hydrolysis in the presence of β-N-acetylhexosaminidase . Detailed information about its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is not currently available.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of glucopyranoside are protected using benzylidene to form 4,6-O-benzylidene glucopyranoside.

Introduction of Acetamido Group: The acetamido group is introduced by acetylation of the amino group on the glucopyranoside.

Attachment of Nitrophenyl Group: The nitrophenyl group is attached via a nucleophilic substitution reaction, forming the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pH, and reaction time.

Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.

Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by glycosidases, breaking the glycosidic bond and releasing 4-nitrophenol.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The benzylidene group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Hydrolysis: Typically performed using glycosidases in aqueous buffer solutions at optimal pH and temperature.

Reduction: Commonly achieved using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Various nucleophiles can be used to substitute the benzylidene group under controlled conditions.

Major Products

Hydrolysis: Produces 4-nitrophenol and the corresponding deprotected glucopyranoside.

Reduction: Yields the amino derivative of the compound.

Substitution: Results in modified glucopyranosides with different functional groups.

Scientific Research Applications

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside is widely used in scientific research:

Chemistry: As a substrate in enzymatic assays to study the activity of glycosidases and other enzymes.

Biology: In the investigation of carbohydrate metabolism and enzyme kinetics.

Medicine: For the development of diagnostic assays and therapeutic agents targeting glycosidases.

Industry: In the production of biochemical reagents and as a tool for quality control in pharmaceutical manufacturing.

Comparison with Similar Compounds

Similar Compounds

4-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside: Similar structure but with a galactopyranoside backbone.

4-Nitrophenyl N-acetyl-β-D-glucosaminide: Lacks the benzylidene protection group.

4-Nitrophenyl 2-acetamido-2-deoxy-α-D-glucopyranoside: Anomeric form with an alpha configuration.

Uniqueness

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside is unique due to its benzylidene protection, which provides stability and specificity in enzymatic assays. This protection group also allows for selective deprotection and functionalization, making it a versatile tool in biochemical research.

Biological Activity

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-β-D-glucopyranoside (CAS 19234-58-3) is a glycoside compound that has gained attention for its potential biological activities. This compound features a unique structure that includes a nitrophenyl group, which may contribute to its biological properties. The molecular formula is C21H22N2O5, with a molecular weight of approximately 430.41 g/mol .

Antimicrobial Properties

Research indicates that compounds similar to 4-nitrophenyl glycosides exhibit significant antimicrobial activity. For instance, studies have shown that phenolic compounds can inhibit the growth of various bacteria and fungi, suggesting that the nitrophenyl moiety may enhance such activities in this compound. The specific mechanisms often involve disruption of microbial cell membranes or interference with metabolic pathways .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Glycosides are known to interact with glycosidases, which are enzymes that hydrolyze glycosidic bonds. Inhibition of these enzymes can lead to therapeutic applications, particularly in treating diseases where glycosidase activity is dysregulated. For example, studies have explored the inhibition of α-glucosidase and β-glucosidase, which are relevant in diabetes management .

Case Studies

- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of nitrophenyl glycosides for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the benzylidene group influenced the degree of inhibition, with some derivatives showing up to 70% inhibition at low concentrations .

- Enzyme Inhibition : In another study focusing on enzyme kinetics, researchers demonstrated that 4-nitrophenyl derivatives could effectively inhibit α-glucosidase with IC50 values comparable to established inhibitors like acarbose. This suggests a promising avenue for further research into its potential as an antidiabetic agent .

Structure-Activity Relationship (SAR)

The biological activity of 4-nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-β-D-glucopyranoside can be influenced by various structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Nitrophenyl Group | Enhances antimicrobial properties |

| Benzylidene Moiety | Affects enzyme binding affinity |

| Acetamido Group | May influence solubility and stability |

The mechanisms through which this compound exhibits its biological activity include:

- Disruption of Cell Membranes : The hydrophobic nature of the benzylidene group may allow it to integrate into microbial membranes, leading to increased permeability and cell death.

- Enzyme Interaction : The acetamido group may facilitate hydrogen bonding with active site residues in glycosidases, thereby inhibiting their function.

Properties

IUPAC Name |

N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O8/c1-12(24)22-17-18(25)19-16(11-28-20(31-19)13-5-3-2-4-6-13)30-21(17)29-15-9-7-14(8-10-15)23(26)27/h2-10,16-21,25H,11H2,1H3,(H,22,24)/t16-,17-,18-,19-,20?,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGMOSQBSHTMJS-UPGRXVQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OC4=CC=C(C=C4)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.